Evidence Dimension 1: Isoform Selectivity – Direct Head-to-Head Comparison with Idelalisib (CAL-101), the FDA-Approved PI3Kδ Inhibitor Reference Standard
In enzymatic biochemical assays using recombinant human Class I PI3K isoforms, Selective PI3Kδ Inhibitor 1 (compound 7n) displays an IC₅₀ of 0.9 nM against PI3Kδ and >1000-fold selectivity against PI3Kα (IC₅₀ = 3,670 nM), PI3Kγ (IC₅₀ = 1,460 nM), and PI3Kβ (IC₅₀ = 21,300 nM) . Idelalisib (CAL-101), tested under comparable cell-free conditions, exhibits a PI3Kδ IC₅₀ of 2.5 nM with only 40- to 300-fold selectivity over PI3Kα/β/γ (PI3Kα IC₅₀ = 820 nM; PI3Kβ IC₅₀ = 565 nM; PI3Kγ IC₅₀ = 89 nM) . The selectivity gap between PI3Kδ and the next most potently inhibited off-target isoform (PI3Kγ) is 1,622-fold for compound 7n versus 36-fold for idelalisib—a ~45-fold improvement in δ/γ discrimination that directly minimizes PI3Kγ-mediated interference in immune cell signaling experiments where both δ and γ isoforms are co-expressed .
| Evidence Dimension | Biochemical IC₅₀ and fold-selectivity for PI3Kδ over other Class I PI3K isoforms |
|---|---|
| Target Compound Data | PI3Kδ IC₅₀ = 0.9 nM; Fold-selectivity: PI3Kα = 4,078×, PI3Kγ = 1,622×, PI3Kβ = 23,667× |
| Comparator Or Baseline | Idelalisib (CAL-101): PI3Kδ IC₅₀ = 2.5 nM; Fold-selectivity: PI3Kα = 328×, PI3Kβ = 226×, PI3Kγ = 36× |
| Quantified Difference | PI3Kδ potency advantage: 2.8-fold; δ/γ selectivity advantage: ~45-fold; δ/α selectivity advantage: ~12-fold |
| Conditions | Recombinant human Class I PI3K isoform enzymatic assays; ATP-competitive inhibition, cell-free system |
Why This Matters
A >1000-fold selectivity window over all three off-target Class I PI3K isoforms, compared to the 40–300-fold window of idelalisib, makes compound 7n the superior choice when experimental designs demand unambiguous attribution of phenotypes to PI3Kδ rather than to PI3Kγ or PI3Kα co-inhibition.
